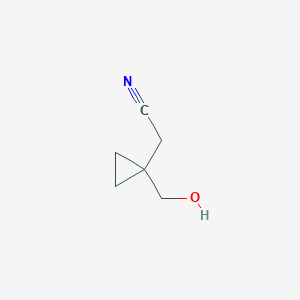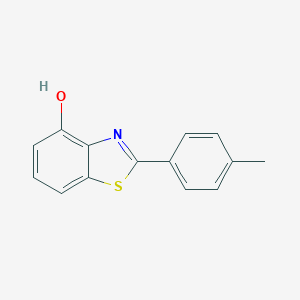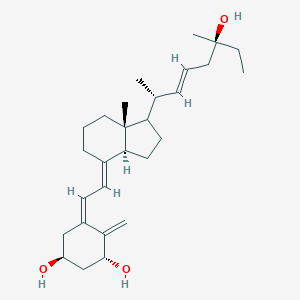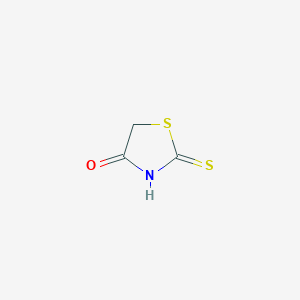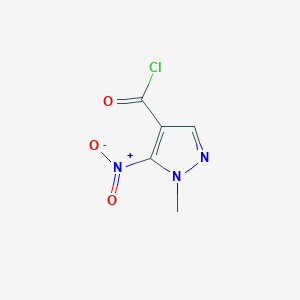
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrazole, which is a heterocyclic organic compound that contains a ring of five atoms, including four carbon atoms and one nitrogen atom. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a complex process that requires expertise and precision.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is not well understood. However, it is believed that this compound acts as an electrophilic reagent, which can react with nucleophiles such as amines and thiols. This reactivity makes 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride a useful tool for the modification of biomolecules such as proteins and peptides.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride are not well studied. However, it is known that this compound can react with amino acids such as cysteine and lysine, which can lead to the modification of proteins and peptides. This modification can alter the biological activity of these molecules, which can have implications for various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in lab experiments include its reactivity towards nucleophiles, which makes it a useful tool for the modification of biomolecules. This compound is also commercially available, which makes it easily accessible for researchers. However, the limitations of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride include its toxicity and reactivity towards other reagents, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in scientific research. One direction is the synthesis of new pyrazole derivatives with potential biological activities. Another direction is the modification of biomolecules such as proteins and peptides for various applications. Additionally, the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in the synthesis of metal complexes for catalysis, sensing, and imaging is an area of active research.
Synthesemethoden
The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid with thionyl chloride. This reaction produces 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride, along with sulfur dioxide and hydrogen chloride gas. This process requires careful handling of the reagents, as thionyl chloride is a highly reactive compound that can cause severe burns and eye damage. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been used in various scientific research applications, including the synthesis of pyrazole derivatives, which have potential applications in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has also been used in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging.
Eigenschaften
CAS-Nummer |
121568-18-1 |
|---|---|
Produktname |
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride |
Molekularformel |
C5H4ClN3O3 |
Molekulargewicht |
189.56 g/mol |
IUPAC-Name |
1-methyl-5-nitropyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H4ClN3O3/c1-8-5(9(11)12)3(2-7-8)4(6)10/h2H,1H3 |
InChI-Schlüssel |
GZXWUVDDECGNIX-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
Synonyme |
1H-Pyrazole-4-carbonylchloride,1-methyl-5-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
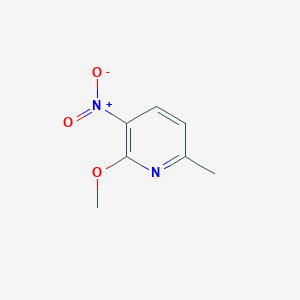
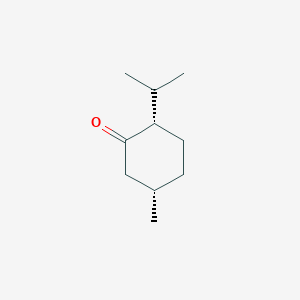
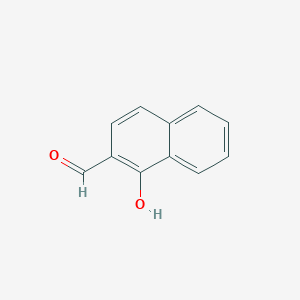
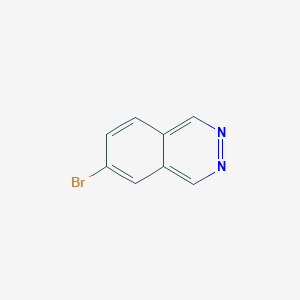
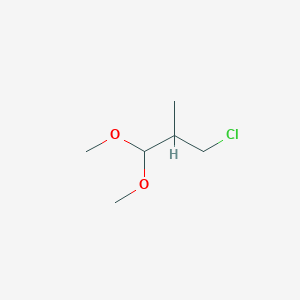
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
